molecular formula C23H21N3O5S B2620375 N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide CAS No. 922136-39-8

N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2620375
CAS RN: 922136-39-8
M. Wt: 451.5
InChI Key: XKJMMNKNOHFDCN-UHFFFAOYSA-N
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Description

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . The compound is used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .


Synthesis Analysis

The synthesis of this compound can be achieved by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates . The single enantiomers, i.e., optically active forms can be obtained by these methods .


Molecular Structure Analysis

The molecular formula of the compound is C23H22N2O5S. The molecular weight is 438.5.


Chemical Reactions Analysis

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is synthesized from optically pure precursors .

Mechanism of Action

The compound is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of various central nervous system disorders .

properties

IUPAC Name

N-[4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-3-22(27)24-15-8-11-17(12-9-15)32(29,30)25-16-10-13-20-18(14-16)23(28)26(2)19-6-4-5-7-21(19)31-20/h4-14,25H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMMNKNOHFDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide

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